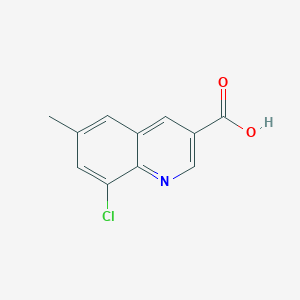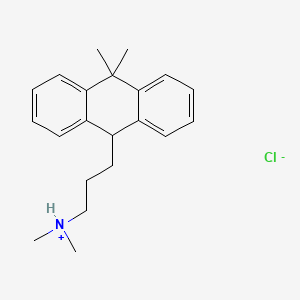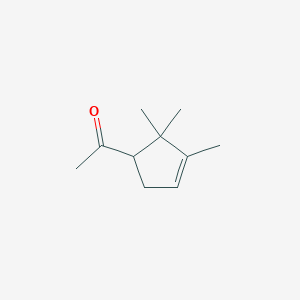
2-Naphthalenesulfonic acid, 1,1'-methylenebis-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt is a chemical compound with the molecular formula C21H14O6S2.2Na and a molecular weight of 472.44 g/mol . It is a disodium salt derivative of 2-naphthalenesulfonic acid, characterized by the presence of two sulfonic acid groups attached to a naphthalene ring system, bridged by a methylene group . This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt typically involves the following steps :
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.
Condensation: The resulting naphthalenesulfonic acid is then condensed with formaldehyde to form the methylenebis derivative.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with different functional groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted naphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is used in studies involving the interaction of sulfonic acid groups with biological molecules.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways . The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt can be compared with other similar compounds, such as :
Naphthalene-2-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in similar applications but with different reactivity.
1,3,6-Naphthalenetrisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups, offering different chemical properties and applications.
2-Naphthalenesulfonic acid, 5,5’-methylenebis-: Another methylenebis derivative with different substitution patterns, leading to unique chemical behavior.
The uniqueness of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds .
Propriétés
Numéro CAS |
2379-92-2 |
|---|---|
Formule moléculaire |
C21H14Na2O6S2 |
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
disodium;1-[(2-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Clé InChI |
SPDUFLWDSCKGPG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)












